molecular formula C9H17NO3 B15408538 N-Acetyl-N-methyl-D-leucine CAS No. 824406-06-6

N-Acetyl-N-methyl-D-leucine

Cat. No.: B15408538
CAS No.: 824406-06-6
M. Wt: 187.24 g/mol
InChI Key: PMLGUHPWWFBELQ-MRVPVSSYSA-N
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Description

N-Acetyl-N-methyl-D-leucine is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Biological Activity

N-Acetyl-N-methyl-D-leucine (NAMDL) is a derivative of leucine that has garnered interest for its potential biological activities, particularly in the context of neurological disorders. This article reviews the biological activity of NAMDL, focusing on its pharmacological effects, mechanisms of action, and therapeutic implications.

NAMDL is synthesized from L-leucine through acetylation, which modifies its pharmacokinetic properties. The compound can be biosynthesized via the enzyme leucine N-acetyltransferase (EC 2.3.1.66), which catalyzes the reaction between L-leucine and acetyl-CoA . This modification enhances its solubility and alters its interaction with biological membranes.

The biological activity of NAMDL is largely attributed to its interaction with various amino acid transporters. Research indicates that N-acetyl derivatives of leucine switch their uptake from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and monocarboxylate transporter type 1 (MCT1) . This shift in transport mechanism is crucial for understanding how NAMDL enters cells and exerts its effects.

2.1 Metabolic Pathways

The metabolism of NAMDL leads to the production of active metabolites that may mediate its effects. For instance, studies have shown that the pharmacokinetics of NAMDL's enantiomers differ significantly, suggesting that the metabolic products play a role in its therapeutic efficacy .

3.1 Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of NAMDL, particularly in models of traumatic brain injury (TBI). In experimental setups, NAMDL has been shown to improve motor and cognitive outcomes while reducing neuroinflammation and cortical cell death following TBI . The compound appears to enhance autophagic processes, which are critical for cellular homeostasis and the removal of damaged organelles .

3.2 Vestibular Compensation

In a comparative analysis involving unilateral vestibular neurectomy (UVN), NAMDL demonstrated significant effects on behavioral recovery . The treatment improved central compensation for postural symptoms, indicating its potential utility in vestibular disorders.

4. Clinical Implications

The therapeutic potential of NAMDL extends to various neurological conditions, including lysosomal storage disorders like Niemann-Pick disease type C (NPC) and GM2 gangliosidosis. Clinical trials are ongoing to assess the efficacy of NAMDL in these contexts . The l-enantiomer has been identified as the active form with neuroprotective properties, emphasizing the importance of stereochemistry in drug design.

5. Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Model Effect Observed Mechanism
Cell linesEnhanced uptake via MCT1Transporter switching
UVN modelImproved vestibular compensationNeuroprotective effects
NPC modelDisease-modifying effectsAutophagy enhancement
TBI modelReduced cell death and inflammationRestoration of autophagy flux

6. Conclusion

This compound represents a promising compound with diverse biological activities, particularly in neuroprotection and recovery from neurological injuries. Its ability to modulate transporter dynamics and enhance autophagic processes positions it as a candidate for further research and clinical application in treating various neurological disorders.

Properties

CAS No.

824406-06-6

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

(2R)-2-[acetyl(methyl)amino]-4-methylpentanoic acid

InChI

InChI=1S/C9H17NO3/c1-6(2)5-8(9(12)13)10(4)7(3)11/h6,8H,5H2,1-4H3,(H,12,13)/t8-/m1/s1

InChI Key

PMLGUHPWWFBELQ-MRVPVSSYSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)O)N(C)C(=O)C

Canonical SMILES

CC(C)CC(C(=O)O)N(C)C(=O)C

Origin of Product

United States

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